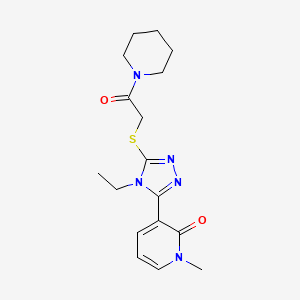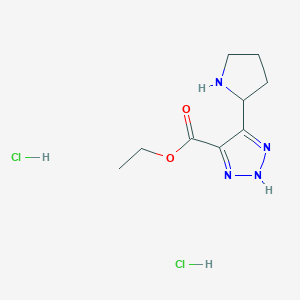![molecular formula C18H26N4O2 B2579986 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 734544-91-3](/img/structure/B2579986.png)
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It is used in the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor .
Synthesis Analysis
The compound is synthesized for the treatment of Alzheimer’s disease (AD). The bioactivities of the synthesized compounds were evaluated by the Ellman’s method . The synthesis process involves multiple steps, starting from 2-phenylindole .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C 2 .Chemical Reactions Analysis
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .Physical And Chemical Properties Analysis
The compound has a yield of 57% and a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) for treating Alzheimer’s disease (AD) . AChEIs are crucial in managing AD symptoms by increasing the level of acetylcholine in the brain, which is typically lower in AD patients. The compound exhibited potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.90 μM, suggesting its potential as a lead compound for AD drug development .
Anticonvulsant Activity
Research has shown that derivatives of this compound have been synthesized and tested for anticonvulsant activity . These studies are significant as they contribute to the development of new treatments for epilepsy and other seizure-related disorders. The initial screenings used standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice, which are common methods for evaluating anticonvulsant properties .
Biochemical Enzyme Inhibition
In biochemistry, the compound’s derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme with a broader substrate specificity than AChE . This inhibition is important because BuChE can modulate acetylcholine, thus enhancing cognitive functions, which is particularly relevant in the context of neurodegenerative diseases like AD .
Pharmacological Selectivity
The compound has been highlighted for its selective inhibition properties. It showed poor inhibitory activity against BuChE compared to AChE, indicating a higher selectivity towards AChE . This selectivity is advantageous in pharmacology as it allows for targeted therapy with potentially fewer side effects.
Molecular Docking Studies
Molecular docking studies have confirmed the selective inhibition of AChE by this compound, which is a critical step in drug design . These studies help in understanding the interaction between the compound and the enzyme at a molecular level, providing insights into the binding affinity and mechanism of action.
Kinetic Study of Enzyme Inhibition
The compound’s mechanism of inhibition against AChE was analyzed through kinetic studies, revealing that it acts as a mixed-type inhibitor of competitive and non-competitive inhibition . This information is vital for the development of enzyme inhibitors as it guides the optimization of the compound for better efficacy and potency.
Mechanism of Action
Target of Action
The primary target of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide affects the cholinergic pathway. This pathway is involved in various cognitive functions, including learning and memory . The increased availability of acetylcholine due to AChE inhibition can enhance these cognitive functions .
Result of Action
The inhibition of AChE by 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide leads to an increase in acetylcholine levels. This can result in enhanced cognitive function, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease .
properties
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c19-18(24)15-6-8-20(9-7-15)14-17(23)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYXOIETCYSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2579903.png)
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
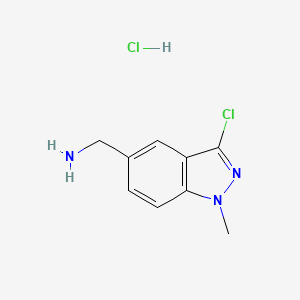
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)
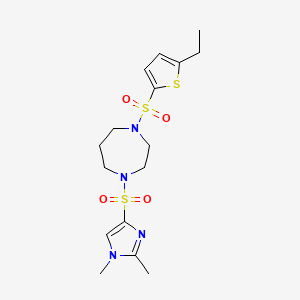

![Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579913.png)
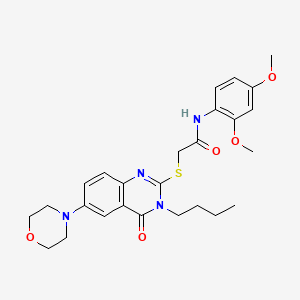

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
